(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Pharmacology Binding Affinity Selectivity

(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS 797027-75-9) is a synthetic small molecule belonging to the class of N-benzyl-morpholine ethanamines. It features a 2,5-dimethoxy-substituted benzyl group connected via an ethylamine linker to a morpholine ring.

Molecular Formula C15H24N2O3
Molecular Weight 280.36 g/mol
CAS No. 797027-75-9
Cat. No. B1301294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
CAS797027-75-9
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CNCCN2CCOCC2
InChIInChI=1S/C15H24N2O3/c1-18-14-3-4-15(19-2)13(11-14)12-16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,5-10,12H2,1-2H3
InChIKeyRKLNMSOXXDGWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS 797027-75-9): Procurement-Relevant Chemical Identity and Class Context


(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS 797027-75-9) is a synthetic small molecule belonging to the class of N-benzyl-morpholine ethanamines. It features a 2,5-dimethoxy-substituted benzyl group connected via an ethylamine linker to a morpholine ring [1]. The compound is listed in the CAS Common Chemistry database and the EPA DSSTox registry, confirming its identity as a discrete chemical entity available from multiple specialty chemical vendors [2]. While structurally related 2,5-dimethoxybenzyl derivatives such as DAA1106 have been characterized as potent and selective ligands for the peripheral benzodiazepine receptor (PBR), no peer-reviewed pharmacological data were identified for this specific compound in the course of this analysis [3].

Why Generic Substitution Is Not Appropriate for (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine


In the absence of disclosed structure-activity relationship (SAR) data for (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, any substitution with a close analog—such as a positional isomer of the dimethoxybenzyl group or replacement of the morpholine with a piperidine—introduces undefined changes in target engagement, selectivity, and physicochemical properties. Documented 2,5-dimethoxybenzyl-containing probes (e.g., DAA1106) demonstrate that subtle alterations to the linker or pendant amine can shift receptor subtype selectivity by orders of magnitude [1]. Until the target profile of this specific compound is experimentally established, generic interchange carries substantial risk of functional nonequivalence in any research or industrial application [2].

Quantitative Differentiation Evidence for (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine: Status and Limitations


Absence of Publicly Available Comparative Pharmacological Data for (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay did not return any quantitative pharmacological data (e.g., Ki, IC50, EC50) for (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine against any molecular target. Consequently, no head-to-head or cross-study comparisons with close analogs can be constructed to support procurement differentiation on the basis of biological activity [1][2]. This evidence gap must be explicitly acknowledged.

Pharmacology Binding Affinity Selectivity

Physicochemical Property Comparison: (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine vs. 4-(2,5-Dimethoxybenzyl)morpholine

The presence of an ethylamine spacer in (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine distinguishes it from the simpler 4-(2,5-dimethoxybenzyl)morpholine, which lacks this linker. This structural difference results in a higher molecular weight (280.36 vs. 237.29 g/mol), an additional hydrogen bond donor (1 vs. 0), and an increased rotatable bond count (7 vs. 4), which predictably alters permeability and conformational flexibility based on general medicinal chemistry principles [1][2]. However, direct experimental ADME or permeability data for either compound were not located.

Physicochemical Properties Drug-likeness Structural Comparison

Purity and Supply Consistency: Vendor-Specified Data for (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Multiple vendors list (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine at a typical purity of 97% . This purity specification is comparable to that of frequently procured amine building blocks, but no vendor provides orthogonal analytical validation (e.g., HPLC traces, qNMR) in publicly accessible datasheets that would allow direct quality comparison among suppliers. The absence of peer-reviewed synthetic protocols further limits the ability to assess batch-to-batch reproducibility.

Purity Procurement Quality Control

Application Scenarios for (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Based on Available Evidence


Chemical Probe Development Requiring a Morpholine-Containing 2,5-Dimethoxybenzyl Scaffold

Given the established activity of 2,5-dimethoxybenzyl-containing ligands at the peripheral benzodiazepine receptor (PBR), this compound may serve as a starting point for medicinal chemistry optimization where the ethylamine-morpholine tail is hypothesized to modulate selectivity or pharmacokinetics, though no target-specific data currently exist to validate this hypothesis [1].

Building Block for Diversity-Oriented Synthesis of CNS-Targeted Libraries

The presence of a secondary amine and a morpholine ring makes this compound suitable as a bifunctional intermediate for library synthesis. However, procurement should be contingent on the user's own validation of the compound's reactivity and stability under their specific reaction conditions, as no literature precedent was identified .

Negative Control or Inactive Comparator Studies

Until the biological target(s) of this compound are identified, it may be employed as a structurally similar but pharmacologically uncharacterized control in assays where closely related active analogs (e.g., DAA1106) are being profiled, provided that its lack of activity at the targets of interest is experimentally confirmed in the user's own laboratory [2].

Quote Request

Request a Quote for (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.